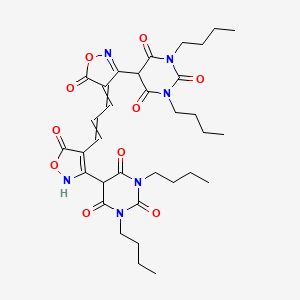
bis-(1,3-Dibarbituric acid)-trimethine oxanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol, commonly known as DiBAC4(3), is a slow-response potential-sensitive probe. This compound is widely used in scientific research to measure membrane potentials in various biological systems. It is particularly useful for studying cellular depolarization and hyperpolarization due to its ability to bind to intracellular proteins or membranes and exhibit enhanced fluorescence and a red spectral shift .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DiBAC4(3) is synthesized through a series of chemical reactions involving 1,3-dibutylbarbituric acid and trimethine oxonol. The compound is typically dissolved in high-quality anhydrous dimethyl sulfoxide (DMSO) or ethanol to prepare a stock concentration up to 1 mM . The synthesis involves careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, DiBAC4(3) is produced under controlled conditions to maintain its high purity and effectiveness. The compound is often supplied as a powder or solid and is stored at room temperature. It is essential to use high-quality reagents and solvents to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
DiBAC4(3) primarily undergoes binding reactions with intracellular proteins or membranes. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The compound is used in conjunction with various buffers and solvents, such as Hanks and 20 mM Hepes buffer (HHBS) or other suitable buffers at pH 7. Pluronic® F-127 and Trypan Red PlusTM are often added to the working solution to enhance its stability and performance .
Major Products Formed
The primary product formed from the interaction of DiBAC4(3) with cells is a fluorescent complex that indicates changes in membrane potential. This fluorescence change is used to monitor cellular depolarization and hyperpolarization .
Aplicaciones Científicas De Investigación
DiBAC4(3) has a wide range of applications in scientific research, including:
Mecanismo De Acción
DiBAC4(3) functions by distributing itself between the intracellular and extracellular sides of the cell membrane according to the Nernst potential. When the cell membrane depolarizes, DiBAC4(3) enters the cell and binds to intracellular proteins, resulting in an increase in fluorescence. Conversely, hyperpolarization leads to a decrease in fluorescence as the compound exits the cell . This mechanism allows researchers to monitor changes in membrane potential and assess cellular responses to various stimuli.
Comparación Con Compuestos Similares
DiBAC4(3) is part of a family of voltage-sensitive dyes that includes compounds such as DiBAC4(5) and DiSBAC2(3) . These dyes share similar properties but differ in their sensitivity and response times. DiBAC4(3) is unique in its ability to provide a large fluorescence change in response to membrane potential variations, making it superior for certain applications .
List of Similar Compounds
- DiBAC4(5)
- DiSBAC2(3)
- Tetramethylrhodamine methyl ester (TMRM)
- Thioflavin T (ThT)
DiBAC4(3) stands out due to its high sensitivity and large fluorescence response, making it a valuable tool in various scientific research fields.
Propiedades
Fórmula molecular |
C33H42N6O10 |
|---|---|
Peso molecular |
682.7 g/mol |
Nombre IUPAC |
1,3-dibutyl-5-[4-[3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3 |
Clave InChI |
LOIXQLQVWJDLBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


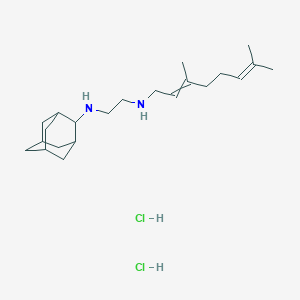
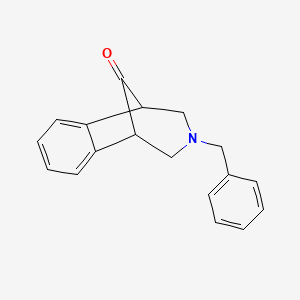
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
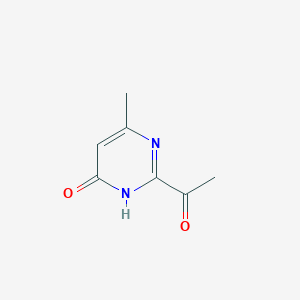

![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
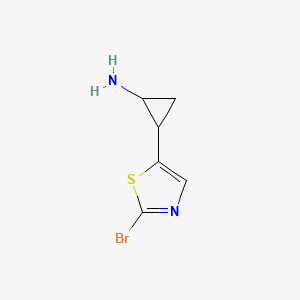

![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

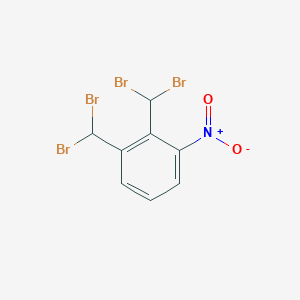
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)

![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
